氯米芬

描述

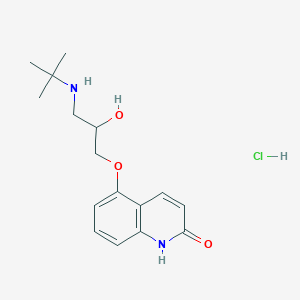

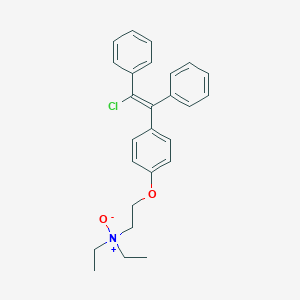

Clomifenoxide, also known as clomifene N-oxide, is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group . It is described as an antiestrogen and “gonad stimulant” but was never marketed . It is an active metabolite of clomifene .

Molecular Structure Analysis

The molecular formula of Clomifenoxide is C26H28ClNO2 . The molecular weight is 422.0 g/mol . The InChIKey, a unique identifier for chemical substances, is PGHWCZITRQNIPM-QPLCGJKRSA-N .

Physical And Chemical Properties Analysis

Clomifenoxide has a molecular weight of 422.0 g/mol . It has a XLogP3-AA value of 6.7, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The topological polar surface area is 27.3 Ų .

科学研究应用

Environmental Pollutant Detection

Though not directly related to Clomifenoxide, nanozymes can be used to detect ions, molecules, and organic compounds both qualitatively and quantitatively . Given Clomifenoxide’s unique structure, it could potentially be detected using similar methods.

Heavy Oil Recovery

Again, while not directly related to Clomifenoxide, past laboratory research showed that polymer could increase heavy oil recovery by more than 20% . Given Clomifenoxide’s unique structure, it could potentially be used in similar applications.

作用机制

Target of Action

Clomifenoxide, also known as clomifene N-oxide, is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group . It primarily targets estrogen receptors in various tissues. The role of these receptors is to bind with estrogen, a hormone that plays a crucial role in the regulation of many biological processes, including reproductive development and function .

Mode of Action

Clomifenoxide interacts with its targets, the estrogen receptors, in a unique way. It acts as an estrogen agonist or antagonist depending on the target tissue . This means it can either mimic the action of estrogen and activate the receptor (agonist) or block the action of estrogen and inhibit the receptor (antagonist). This dual action allows clomifenoxide to selectively modulate estrogen activity in different tissues .

Biochemical Pathways

It is known to stimulate the release of gonadotropins, follicle-stimulating hormone (fsh), and luteinizing hormone (lh), which leads to the development and maturation of the ovarian follicle, ovulation, and subsequent development and function of the corpus luteum . This process is part of the hypothalamic-pituitary-gonadal axis, a major endocrine system that regulates reproductive development and function .

Pharmacokinetics

It is known that these properties play a crucial role in a drug’s bioavailability and overall effectiveness

Result of Action

The molecular and cellular effects of clomifenoxide’s action are primarily related to its modulation of estrogen activity. By acting as an estrogen agonist or antagonist, clomifenoxide can influence a variety of cellular processes regulated by estrogen, such as cell growth, differentiation, and function . In particular, its ability to stimulate the release of gonadotropins and induce ovulation can have significant effects at the cellular level, leading to changes in the structure and function of the ovarian follicle .

Action Environment

The action, efficacy, and stability of clomifenoxide can be influenced by various environmental factors. For instance, changes in environmental conditions and pollutants can result in shifts in the biological activity of the soil, which can potentially affect the stability and efficacy of clomifenoxide . .

安全和危害

Safety data for Clomifenoxide suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or contact, immediate medical attention is advised .

属性

IUPAC Name |

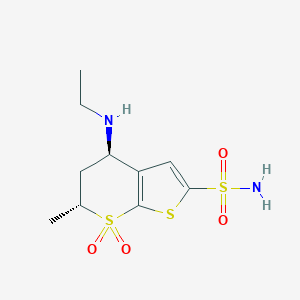

2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClNO2/c1-3-28(29,4-2)19-20-30-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/b26-25- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHWCZITRQNIPM-QPLCGJKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+](CC)(CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clomifenoxide | |

CAS RN |

97642-74-5 | |

| Record name | Clomifenoxide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097642745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194972.png)